Methyl [2-(dimethylamino)ethoxy]acetate
Description
Properties
CAS No. |
89207-16-9 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
methyl 2-[2-(dimethylamino)ethoxy]acetate |
InChI |
InChI=1S/C7H15NO3/c1-8(2)4-5-11-6-7(9)10-3/h4-6H2,1-3H3 |
InChI Key |
NQODCCHHRXTGKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Dimethylamino)ethyl Chloride
2-(Dimethylamino)ethanol is treated with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chloride:
$$
\text{HOCH}2\text{CH}2\text{N(CH}3\text{)}2 + \text{SOCl}2 \rightarrow \text{ClCH}2\text{CH}2\text{N(CH}3\text{)}2 + \text{SO}2 + \text{HCl}
$$
This step typically achieves >90% conversion at 0–5°C.
Ether Formation with Sodium Chloroacetate
Sodium chloroacetate, prepared by neutralizing chloroacetic acid with NaOH, reacts with 2-(dimethylamino)ethyl chloride in refluxing ethanol:
$$
\text{ClCH}2\text{COO}^-\text{Na}^+ + \text{ClCH}2\text{CH}2\text{N(CH}3\text{)}2 \rightarrow \text{CH}2\text{COO}^-\text{-O-CH}2\text{CH}2\text{N(CH}3\text{)}2 + 2\text{NaCl}
$$
Yields range from 70–85% after recrystallization.
Esterification with Methanol
The intermediate acid is esterified using methanol and catalytic H₂SO₄:
$$
\text{HOOC-CH}2\text{O-CH}2\text{CH}2\text{N(CH}3\text{)}2 + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{CH}3\text{OOC-CH}2\text{O-CH}2\text{CH}2\text{N(CH}3\text{)}2 + \text{H}_2\text{O}
$$
This step achieves ~95% yield under reflux.
Nucleophilic Substitution Using Chloroacetic Acid Methyl Ester
This one-pot method avoids isolation of the acid intermediate.
Reaction Protocol
2-(Dimethylamino)ethanol is deprotonated with NaH in THF and reacted with methyl chloroacetate:
$$
\text{HOCH}2\text{CH}2\text{N(CH}3\text{)}2 + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{NaH}} \text{CH}3\text{OOC-CH}2\text{O-CH}2\text{CH}2\text{N(CH}3\text{)}2 + \text{NaCl}
$$
Reaction at 60°C for 12 hours yields 65–75% product.
Challenges and Optimization
- Side Reactions : Competing ester hydrolysis necessitates strict anhydrous conditions.
- Catalyst : Adding KI enhances chloride displacement efficiency.
Mitsunobu Reaction for Direct Ether Coupling
The Mitsunobu reaction couples methyl glycolate with 2-(dimethylamino)ethanol, forming the ether bond in a single step.
Reaction Conditions
A mixture of methyl glycolate, 2-(dimethylamino)ethanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF reacts at 0°C to room temperature:
$$
\text{HOCH}2\text{COOCH}3 + \text{HOCH}2\text{CH}2\text{N(CH}3\text{)}2 \xrightarrow{\text{PPh}3, \text{DEAD}} \text{CH}3\text{OOC-CH}2\text{O-CH}2\text{CH}2\text{N(CH}3\text{)}_2
$$
Yields reach 80–90%, but cost and reagent toxicity limit scalability.
Quaternary Ammonium Salt Elimination Strategy
Adapted from patents, this method uses bis-quaternary ammonium salts and trialkyl phosphines to generate the ether.
Synthetic Pathway
- Quaternary Salt Formation : Dichloroethyl ether reacts with trimethylamine:
$$
\text{ClCH}2\text{CH}2\text{OCH}2\text{CH}2\text{Cl} + 2\text{N(CH}3\text{)}3 \rightarrow [\text{(CH}3\text{)}3\text{NCH}2\text{CH}2\text{OCH}2\text{CH}2\text{N(CH}3\text{)}3]^{2+}2\text{Cl}^-
$$ - Phosphine-Mediated Elimination : Triphenylphosphine (PPh₃) cleaves the salt at 160°C:
$$
[\text{(CH}3\text{)}3\text{NCH}2\text{CH}2\text{OCH}2\text{CH}2\text{N(CH}3\text{)}3]^{2+}2\text{Cl}^- + 2\text{PPh}3 \rightarrow 2\text{CH}3\text{OOC-CH}2\text{O-CH}2\text{CH}2\text{N(CH}3\text{)}2 + 2\text{Ph}3\text{P=O} + 2\text{HCl}
$$
Yields exceed 85% with high purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Williamson Synthesis | 70–85 | 95–98 | Moderate | High |
| Nucleophilic Substitution | 65–75 | 90–95 | Low | Moderate |
| Mitsunobu Reaction | 80–90 | 98–99 | High | Low |
| Quaternary Salt Elimination | 85–88 | 99 | High | High |
Key Findings :
Chemical Reactions Analysis
Methyl [2-(dimethylamino)ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Scientific Research Applications
Methyl [2-(dimethylamino)ethoxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of methyl [2-(dimethylamino)ethoxy]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It can also interact with cellular receptors and transporters, influencing various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl [2-(dimethylamino)ethoxy]acetate belongs to a class of aminoalkyl esters with diverse applications. Below is a detailed comparison with structurally or functionally related compounds:
Ethyl [2-(Dimethylamino)ethoxy]acetate (CAS: 62004-98-2)
- Molecular Formula: C₈H₁₇NO₃
- Molecular Weight : 175.23 g/mol
- Key Differences: The ethyl ester group (vs. Ethyl esters are generally more hydrolytically stable than methyl esters under physiological conditions, making them preferable in prodrug design .
2-(Dimethylamino)ethyl Acetate (CAS: 1421-89-2)
- Molecular Formula: C₆H₁₃NO₂
- Molecular Weight : 131.17 g/mol
- Key Differences: Lacks the ethoxy spacer between the dimethylamino group and the ester, reducing steric hindrance and increasing reactivity in ester hydrolysis. Widely used as a solvent or catalyst in polymer chemistry due to its simpler structure .
2-(2-Hydroxyethoxy)ethyl Acetate (CAS: 2093-20-1)
- Molecular Formula : C₆H₁₂O₄
- Molecular Weight : 148.16 g/mol
- Key Differences: Replaces the dimethylamino group with a hydroxyl-containing ethoxy chain, enhancing hydrophilicity. Applications focus on cosmetics and surfactants rather than pharmaceutical synthesis .
[2-(Methacryloyloxy)ethyl]dimethylammonium Acetate
- Molecular Formula: C₁₀H₁₈NO₄⁺ (acetate counterion)
- Molecular Weight : 216.25 g/mol (cation only)
- Key Differences :
Structural and Functional Analysis
Table 1: Comparative Properties
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